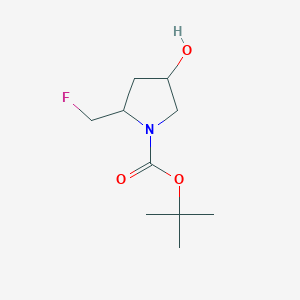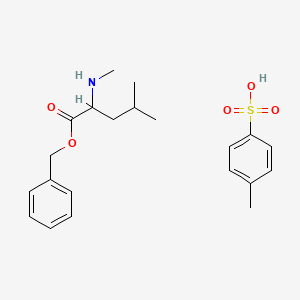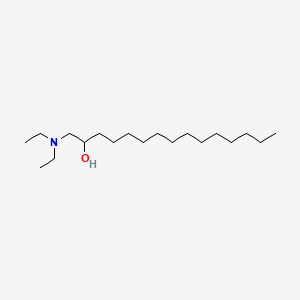![molecular formula C25H24ClF3N2O3S B15155586 N~2~-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B15155586.png)
N~2~-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide is a complex organic compound characterized by its unique structural components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of boronic esters as protective groups in carbohydrate chemistry . The process includes acylation, silylation, and alkylation of glycoside-derived boronates, followed by deprotection under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as phase-switching protocols for boronic ester cleavage can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N~2~-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium in Suzuki–Miyaura coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
N~2~-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of N2-benzyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group and benzylamine structure.
Indole Derivatives: Known for their diverse biological activities and structural similarities.
Propiedades
Fórmula molecular |
C25H24ClF3N2O3S |
|---|---|
Peso molecular |
525.0 g/mol |
Nombre IUPAC |
2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H24ClF3N2O3S/c1-16-11-17(2)24(18(3)12-16)35(33,34)31(14-19-7-5-4-6-8-19)15-23(32)30-20-9-10-22(26)21(13-20)25(27,28)29/h4-13H,14-15H2,1-3H3,(H,30,32) |
Clave InChI |
GOSIGXYTYWSGNF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(anthracen-9-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15155518.png)
![Tert-butyl 4-hydroxy-2-({1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B15155519.png)
![N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B15155522.png)
![5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzene-1,3-dicarboxylic acid](/img/structure/B15155527.png)
![Methyl 3-[(3-methylbutanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155541.png)
![N-(2,5-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155543.png)
![1-{2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155545.png)


![{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B15155560.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15155565.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]{1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B15155566.png)
![N,N-diethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B15155574.png)
